![molecular formula C16H39NO4Si2 B14123130 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine](/img/structure/B14123130.png)
3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine is an organosilane compound widely used in various industrial and scientific applications. This compound is known for its versatility in surface modification, adhesion promotion, and as a coupling agent in different chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture and air sensitivity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and crystallization to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides and nucleophiles like sodium iodide and potassium fluoride are commonly used.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilanes .
Applications De Recherche Scientifique
3-(Diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine has numerous applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification.
Biology: Employed in the fabrication of biocompatible surfaces for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems to enhance permeability and stability of therapeutic agents.
Industry: Applied in the production of adhesives, coatings, and sealants to improve adhesion and durability.
Mécanisme D'action
The mechanism of action of 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property makes it an effective coupling agent and adhesion promoter. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Ethoxydimethylsilyl)propan-1-amine
- 3-(Triethoxysilyl)propylamine
- 3-(Methoxydimethylsilyl)propan-1-amine
Uniqueness
Compared to similar compounds, 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine offers enhanced stability and reactivity due to its unique diethoxymethylsilyl groups. This makes it particularly effective in applications requiring strong adhesion and surface modification .
Propriétés
Formule moléculaire |
C16H39NO4Si2 |
|---|---|
Poids moléculaire |
365.66 g/mol |
Nom IUPAC |
3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine |
InChI |
InChI=1S/C16H39NO4Si2/c1-5-18-15(19-6-2)22-13-9-11-17-12-10-14-23-16(20-7-3)21-8-4/h15-17H,5-14,22-23H2,1-4H3 |
Clé InChI |
YKQFFWZLUJYSEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(OCC)[SiH2]CCCNCCC[SiH2]C(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


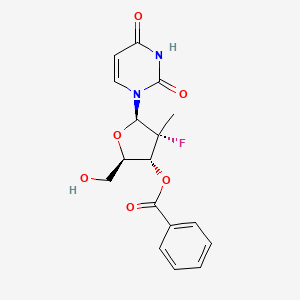
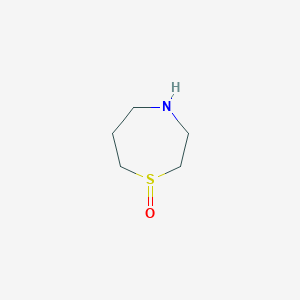
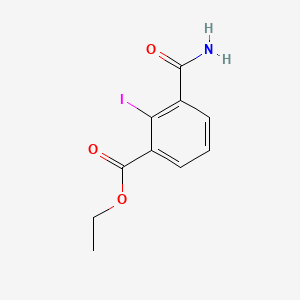

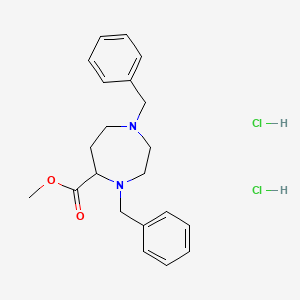

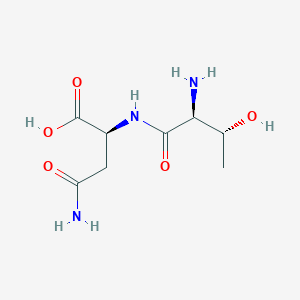
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)
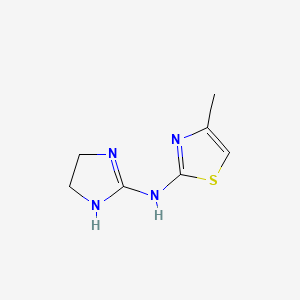

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)

![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123112.png)
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
